molecular formula C9H9B B3112415 3-Bromo-5-methylstyrene CAS No. 189324-29-6

3-Bromo-5-methylstyrene

Cat. No. B3112415
CAS RN: 189324-29-6
M. Wt: 197.07 g/mol
InChI Key: IFLKMNJUWFPMDN-UHFFFAOYSA-N
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Description

3-Bromo-5-methylstyrene (3-BMS) is a halogenated aromatic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of chemical and biochemical reactions. 3-BMS has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can be used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials made up of metal ions or clusters coordinated to organic ligands. They are known for their high porosity and structural versatility .

Carbon Dioxide (CO2) Capture

The compound can be used in the design and implementation of new porous materials for carbon dioxide (CO2) separation by selective adsorption. This is a rapidly increasing research area due to its importance in energy and environment-related applications .

Synthesis of Fluorinated Compounds

α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds. The compound can be used in the synthesis of these derivatives .

Cycloaddition Reactions

The compound can be used in [3 + 2] cycloaddition reactions. These reactions are useful in the synthesis of five-membered rings, which are common structures in many natural products and drugs .

Impurity Profiling

Liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology can be used for rapid impurity profiling of the compound. This is important in the drug development process .

Inhibition of SARS-CoV-2

Some isoxazolines derived from the compound have shown potential for the inhibition of SARS-CoV-2, the virus that causes COVID-19 .

properties

IUPAC Name

1-bromo-3-ethenyl-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKMNJUWFPMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylstyrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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